Product packaging for C-Biphenyl-4-yl-methylamine hydrochloride(Cat. No.:CAS No. 238428-24-5)

C-Biphenyl-4-yl-methylamine hydrochloride

Cat. No.: B1611957
CAS No.: 238428-24-5
M. Wt: 219.71 g/mol
InChI Key: YISSUUJHKDXCTP-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Chemical Research

The biphenyl (B1667301) scaffold is a privileged structure in organic chemistry, recognized for its presence in a wide array of natural products, pharmaceuticals, and advanced materials. rsc.org The synthetic utility of biphenyl derivatives is vast, often serving as key intermediates in the construction of more complex molecular architectures. rsc.org The introduction of an aminomethyl group, as seen in C-Biphenyl-4-yl-methylamine hydrochloride, provides a reactive handle for a variety of chemical transformations. This primary amine can undergo reactions such as N-alkylation, acylation, and condensation to form imines, making it a versatile building block for creating diverse chemical libraries. nih.gov The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and for biological screening.

Historical Perspective of Amines in Advanced Synthetic Methodologies

Amines are a cornerstone of organic chemistry, with their study dating back to the foundations of the field. chemicalbook.com Historically, methods for synthesizing primary amines, such as the Gabriel synthesis and the reduction of nitriles and amides, have been fundamental to the development of synthetic organic chemistry. The direct amination of alcohols and halides has also been a long-standing area of research, with continuous efforts to improve efficiency and selectivity. chemicalbook.com More recent advancements have focused on transition metal-catalyzed aminations, which offer milder reaction conditions and broader substrate scope. The development of methods for the synthesis of benzylic amines, a class to which this compound belongs, has been driven by their prevalence in biologically active molecules. chemicalbook.com

Overview of Research Trajectories Involving Biphenyl-Derived Compounds

Research involving biphenyl-derived compounds has followed several key trajectories. A significant area of focus has been in medicinal chemistry, where the biphenyl moiety is a component of numerous approved drugs. nih.gov For instance, research has shown that compounds containing a biaryl-linked unit, such as (biphenyl-4-yl)methylammonium chlorides, can modulate sodium ion channels, suggesting potential applications as anticonvulsants. The structural flexibility and lipophilicity of the biphenyl group allow it to interact effectively with biological targets.

Another major research direction is in materials science, where biphenyl derivatives are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The rigid nature of the biphenyl unit can impart desirable thermal and electronic properties to these materials.

In the context of organic synthesis, the development of efficient methods for constructing the biphenyl core has been a significant endeavor. The Suzuki-Miyaura cross-coupling reaction, which joins an aryl halide with an arylboronic acid, is a widely used and powerful tool for this purpose. The synthesis of this compound and its analogs often relies on such modern coupling techniques to construct the central biphenyl framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN B1611957 C-Biphenyl-4-yl-methylamine hydrochloride CAS No. 238428-24-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISSUUJHKDXCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592627
Record name 1-([1,1'-Biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50592627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238428-24-5
Record name 1-([1,1'-Biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-phenylphenyl)methanamine hydrochloride
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Synthetic Methodologies for C Biphenyl 4 Yl Methylamine Hydrochloride

Established Multi-Step Synthesis Pathways

Traditional synthetic routes to C-Biphenyl-4-yl-methylamine hydrochloride are typically linear, multi-step processes. These pathways rely on well-understood, robust chemical reactions that allow for the gradual assembly of the target molecule from simpler, commercially available precursors.

Reductive amination is a primary method for synthesizing amines and serves as a direct route to C-Biphenyl-4-yl-methylamine. This approach typically begins with biphenyl-4-carbaldehyde, which contains the necessary biphenyl (B1667301) core and a carbonyl group positioned for amination. The process involves the reaction of the aldehyde with methylamine (B109427) to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the product.

Table 1: Example of Reductive Amination Synthesis

Starting Material Amine Source Reducing Agent Solvent Product

Direct amination techniques for synthesizing this compound typically involve the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a biphenyl precursor. A common starting material for this route is 4-(bromomethyl)-1,1'-biphenyl or 4-(chloromethyl)-1,1'-biphenyl.

In this method, the biphenylmethyl halide is reacted with an excess of methylamine. The methylamine acts as a nucleophile, displacing the halide to form the C-Biphenyl-4-yl-methylamine product. The reaction is often carried out in a polar solvent to facilitate the substitution. The resulting free amine is then converted to its hydrochloride salt. This method avoids the need for a separate reduction step, but the handling of volatile methylamine and the potential for side reactions, such as over-alkylation, must be carefully managed. A variation of this approach uses a protected form of the amine, like in the Gabriel synthesis, followed by deprotection. rsc.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netyoutube.comyoutube.com The Suzuki-Miyaura coupling is a widely employed strategy for constructing the biphenyl skeleton of the target molecule. rsc.org

This strategy can be implemented in two primary ways:

Coupling followed by functional group modification: An aryl halide (e.g., 4-bromobenzaldehyde) is coupled with a phenylboronic acid. orgsyn.org The resulting biphenyl-4-carbaldehyde is then converted to C-Biphenyl-4-yl-methylamine via reductive amination as described previously.

Coupling of pre-functionalized partners: A halogenated benzylamine (B48309) derivative (e.g., 4-bromobenzylamine) is coupled with a phenylboronic acid. acs.org This approach builds the complete carbon skeleton, including the benzylic carbon, in a single cross-coupling step, followed by N-methylation if necessary.

The catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. youtube.comyoutube.comrsc.org

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Precursors

Aryl Halide Boronic Acid Derivative Palladium Catalyst Base Solvent
4-Bromobenzaldehyde Phenylboronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ 1-Propanol
4-Bromobenzylamine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Water

Novel and Green Chemistry Approaches in Synthesis

Recent research has focused on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry. mdpi.comnih.govejcmpr.com These efforts aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption. ejcmpr.com

Advances in catalyst design have significantly improved the efficiency of key synthetic steps, particularly palladium-catalyzed cross-coupling reactions. Modern catalysts offer higher turnover numbers, operate under milder conditions, and are effective at lower loadings, which is crucial given palladium's status as an endangered element. nih.govyoutube.com

Key developments include:

Precatalysts: Air- and moisture-stable palladium(II) precatalysts, such as those based on a 2-aminobiphenyl (B1664054) scaffold, have been developed. nih.gov These complexes are easily activated in situ to generate the catalytically active Pd(0) species, offering greater reliability and ease of handling compared to traditional Pd(0) sources like Pd(PPh₃)₄. nih.gov

Advanced Ligands: The use of sophisticated phosphine (B1218219) ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), has been shown to dramatically improve the yield and scope of Suzuki-Miyaura reactions, even for challenging substrates. google.com

Phyto-mediated Catalysts: Emerging research explores the use of nanoparticles synthesized using plant extracts as green catalysts. mdpi.com For example, zinc ferrite (B1171679) nanoparticles synthesized using Boswellia carterii extract have shown high catalytic activity in oxidation reactions, representing a potential future direction for greener transformations in related syntheses. mdpi.com

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives. ejcmpr.com

Aqueous Medium Synthesis: The Suzuki-Miyaura reaction has been successfully adapted to run in water or aqueous-organic co-solvents. researchgate.net This is often achieved by using water-soluble ligands or surfactants that create micelles, which act as nanoreactors where the coupling reaction occurs. researchgate.netyoutube.com These aqueous systems not only reduce environmental impact but can also enhance reaction rates and simplify product isolation. researchgate.net

Solvent-Free Synthesis: Mechanochemical methods, where reactions are induced by grinding solid reactants together, represent a promising solvent-free approach. mdpi.com While not yet standard for this specific synthesis, the development of solvent-free procedures for N-substituted amine synthesis demonstrates the potential of this technology to reduce waste and simplify reaction workups. mdpi.com

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has emerged as a key enabling technology in pharmaceutical manufacturing, offering advantages in process control, safety, and scalability. polimi.it This technique involves performing chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a traditional batch reactor. polimi.it For the synthesis of C-Biphenyl-4-yl-methylamine, flow chemistry can be applied to critical steps such as imine formation and subsequent reduction.

A pertinent example is the continuous flow synthesis of an imine precursor, (S,E)-N-[2-(Biphenyl-4-yl)ethylidene]-2-methylpropane-2-sulfinamide. thieme-connect.de This process involves pumping solutions of the starting materials, (biphenyl-4-yl)acetaldehyde and (S)-2-methylpropane-2-sulfinamide, through separate streams that are then mixed and passed through a reactor. thieme-connect.de The controlled environment of the flow reactor ensures efficient mixing and heat transfer, leading to high conversion rates in short residence times. thieme-connect.de

Following the formation of the imine, the flow stream can be directly channeled into a second reactor module for in-line reduction. thieme-connect.de This subsequent step often utilizes a cartridge packed with a solid-supported reducing agent, such as a polymer-supported borohydride. thieme-connect.de This integrated, multi-step flow system avoids the isolation of intermediates, streamlining the entire synthesis from the aldehyde to the protected amine, which can then be deprotected and converted to the hydrochloride salt. mdpi.com

Table 1: Example Flow Synthesis Conditions for Imine Precursor Formation thieme-connect.de

ParameterDescription
Reactant 1(Biphenyl-4-yl)acetaldehyde in Toluene/tert-Butanol
Reactant 2(S)-2-methylpropane-2-sulfinamide with PPTS catalyst in Isopropanol
Reactor TypeUniqsys FlowSyn Reactor
Flow Rate0.15 mL/min per stream
Subsequent StepInline reduction using a monolith-supported borohydride reagent to yield the amine. thieme-connect.de

Stereochemical Control and Asymmetric Synthesis Considerations

As C-Biphenyl-4-yl-methylamine possesses a chiral center at the carbon atom bearing the amino group, controlling the stereochemical outcome of the synthesis is of paramount importance for many applications. Enantiomerically pure forms are often required, necessitating the use of asymmetric synthesis strategies. wikipedia.org These strategies are broadly categorized into methods employing chiral auxiliaries and those using asymmetric catalysis.

Chiral Auxiliary-Based Methods

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent reaction to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of chiral C-Biphenyl-4-yl-methylamine, a common approach involves the use of auxiliaries like Evans' oxazolidinones or Myers' pseudoephedrine amides. nih.gov The general sequence is as follows:

Coupling: A precursor such as biphenyl-4-ylacetic acid is coupled to the chiral auxiliary to form a stable adduct (e.g., an N-acyloxazolidinone or an amide).

Diastereoselective Reaction: The resulting adduct is then subjected to a reaction to introduce the nitrogen functionality. For instance, the enolate of the N-acyl oxazolidinone can be reacted with an electrophilic amine source. The steric bulk of the auxiliary directs the approach of the reagent, favoring the formation of one diastereomer over the other.

Cleavage: The chiral auxiliary is cleaved from the product, typically via hydrolysis or reduction, to release the desired enantiomerically enriched amine.

Pseudoephenamine has been identified as a particularly effective chiral auxiliary for asymmetric alkylations, often providing higher diastereoselectivities than the more traditional pseudoephedrine, especially in reactions that form quaternary carbon centers. nih.gov

Table 2: General Strategy Using Chiral Auxiliaries

StepPurposeExample Auxiliary
1. AttachmentCovalently bond the prochiral substrate to the chiral auxiliary.Evans' Oxazolidinone
2. Stereoselective TransformationPerform a reaction (e.g., alkylation, amination) where the auxiliary directs the stereochemical outcome. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
3. RemovalCleave the auxiliary to release the chiral product and recover the auxiliary. wikipedia.orgLithium hydroxide/hydrogen peroxide

Asymmetric Catalysis in Precursor Formation

Asymmetric catalysis offers a more atom-economical approach to stereochemical control, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. frontiersin.org A primary route for synthesizing C-Biphenyl-4-yl-methylamine via this method is the asymmetric reduction of a prochiral precursor, typically a ketone or an imine.

One major strategy is the catalytic asymmetric hydrogenation of the imine derived from 4-phenylacetophenone. This transformation can be achieved with high enantioselectivity using transition metal catalysts, such as those based on Ruthenium (Ru) or Rhodium (Rh), complexed with chiral phosphine ligands. nih.gov Alternatively, chiral Brønsted acids or chiral borane (B79455) catalysts can be employed for the enantioselective reduction of imines. nih.gov

Another powerful technique is dynamic kinetic resolution (DKR). nih.gov In a Ru-catalyzed DKR reduction, a racemic starting material is converted into a single enantiomer of the product. This process combines a rapid, catalyst-induced racemization of the starting material with a fast, stereoselective reduction, allowing for theoretical yields of up to 100% for the desired enantiomer. nih.gov More recent developments include photoinduced copper catalyst systems for the enantioconvergent amidation of unactivated racemic alkyl electrophiles, representing a cutting-edge approach to forming the chiral C-N bond. frontiersin.org

Table 3: Asymmetric Catalytic Approaches for Precursor Formation

PrecursorCatalytic MethodExample Catalyst SystemExpected Outcome
4-Biphenyl-N-arylidenemethanamine (Imine)Asymmetric Hydrogenation[RuCl(p-cymene)(S,S)-TsDACH]High enantiomeric excess (ee) of the amine.
4-Phenylacetophenone (Ketone)Asymmetric Reductive AminationIr-catalyst with a chiral ligand + Ammonia (B1221849) sourceDirect formation of chiral amine with high ee.
Racemic Biphenyl-4-yl(chloro)methaneEnantioconvergent AmidationPhotoinduced Copper Catalyst System frontiersin.orgFormation of a single enantiomer of the amine product.

Chemical Reactivity and Derivatization of C Biphenyl 4 Yl Methylamine Hydrochloride

Reactions Involving the Amine Functional Group

The primary amine group in C-Biphenyl-4-yl-methylamine hydrochloride is a nucleophilic center and a site for the formation of various nitrogen-containing functional groups. The hydrochloride salt form implies that the amine is protonated, and for it to react as a nucleophile, it typically requires deprotonation by a base.

Acylation and Sulfonylation Reactions

The primary amine of C-Biphenyl-4-yl-methylamine is readily acylated by acyl chlorides or acid anhydrides to form the corresponding amides. libretexts.orgresearchgate.net This reaction, a nucleophilic addition-elimination, is fundamental in organic synthesis for the formation of stable amide bonds. libretexts.org Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride that is formed. libretexts.org

Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as biphenyl-4-sulfonyl chloride, in the presence of a base. sigmaaldrich.com This reaction yields a sulfonamide, a functional group present in many biologically active compounds.

Reaction TypeReagent ExampleProduct Type
AcylationEthanoyl chlorideN-(biphenyl-4-ylmethyl)acetamide
SulfonylationBiphenyl-4-sulfonyl chlorideN-(biphenyl-4-ylmethyl)biphenyl-4-sulfonamide

Formation of Imines and Schiff Bases

The reaction of C-Biphenyl-4-yl-methylamine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule. masterorganicchemistry.com The pH of the reaction medium is a critical parameter, with a slightly acidic environment (around pH 5) often providing the optimal conditions for imine formation. libretexts.orgyoutube.com These reactions are reversible and can be driven to completion by removing the water formed. masterorganicchemistry.com

Carbonyl CompoundReaction ConditionsProduct
BenzaldehydeAcid catalyst, removal of waterN-(biphenyl-4-ylmethyl)-1-phenylmethanimine
AcetoneAcid catalyst, removal of waterN-(biphenyl-4-ylmethyl)propan-2-imine

Alkylation Reactions

The nitrogen atom of C-Biphenyl-4-yl-methylamine can be alkylated using various alkylating agents, such as alkyl halides or via reductive amination. N-alkylation with alcohols, catalyzed by transition metals like iridium or ruthenium, presents a green alternative to traditional methods. acs.org For instance, anilines with structures similar to the biphenyl (B1667301) portion of the target molecule have been successfully N-alkylated with benzyl (B1604629) alcohol. acs.org Another approach involves the use of dimethyl carbonate as a methylating agent in the presence of a bimetallic catalyst. nih.gov

Alkylation MethodReagent(s)Product Example
Catalytic N-alkylationBenzyl alcohol, Ir or Ru catalystN-benzyl-1-(biphenyl-4-yl)methanamine
Reductive AminationFormaldehyde, reducing agent (e.g., NaBH3CN)N-methyl-1-(biphenyl-4-yl)methanamine
N-methylationDimethyl carbonate, Cu-Zr catalystN-methyl-1-(biphenyl-4-yl)methanamine

Transformations of the Biphenyl Moiety

The biphenyl ring system offers sites for further functionalization through electrophilic substitution or modern C-H activation strategies. The existing aminomethyl substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on Biphenyl Ring

The biphenyl unit can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. berkeley.edunih.gov The aminomethyl group is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring to which it is attached. However, the other phenyl ring can also be substituted, typically at its para position. The reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid like aluminum chloride leads to the formation of 4,4'-di-tert-butylbiphenyl. berkeley.edu Similarly, Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst introduces an acyl group onto the aromatic ring. sigmaaldrich.comorganic-chemistry.org

Reaction TypeReagent(s)Potential Product(s)
Friedel-Crafts Alkylationtert-butyl chloride, AlCl34'-(tert-butyl)-[1,1'-biphenyl]-4-yl)methanamine
Friedel-Crafts AcylationAcetyl chloride, AlCl31-(4'-(aminomethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one

Functionalization via C-H Activation

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the biphenyl scaffold. Directed ortho metalation (DoM) is a powerful technique where a directing group guides the deprotonation of a nearby C-H bond by a strong base, followed by quenching with an electrophile. wikipedia.org While the primary amine in C-Biphenyl-4-yl-methylamine would first need to be protected or transformed into a suitable directing group (e.g., an amide), this strategy allows for precise functionalization at the positions ortho to the substituent. acs.orgnih.gov

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a versatile tool. For example, palladium-catalyzed C-H arylation can introduce new aryl groups onto the biphenyl system. rsc.orgnih.gov Nickel-photoredox catalysis has also been employed for the C-H functionalization of amines with aryl halides. rsc.org These advanced methods provide access to a wide range of derivatives that are not easily accessible through classical electrophilic substitution reactions.

C-H Activation MethodKey Reagents/CatalystPotential Functionalization
Directed ortho Metalation (after N-protection)Strong base (e.g., n-BuLi), Electrophileortho-functionalized biphenyl derivatives
Palladium-catalyzed C-H ArylationAryl halide, Palladium catalystArylated biphenyl derivatives
Nickel-photoredox CatalysisAryl halide, Nickel catalyst, PhotocatalystArylation at the α-amino C-H bond or on the biphenyl ring

Cyclization and Heterocycle Formation Utilizing this compound as a Precursor

The primary amine of this compound is a key functional group that enables its participation in various cyclization reactions to form nitrogen-containing heterocycles. These reactions are fundamental in medicinal chemistry and materials science for the generation of novel molecular architectures with specific functions.

One notable application involves the synthesis of complex isoquinoline (B145761) derivatives. For instance, researchers have synthesized 2-([1,1′-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. nih.gov This demonstrates the utility of a biphenyl-containing amine in constructing polycyclic heterocyclic systems. Although the specific starting material was not this compound itself, the synthesis highlights the incorporation of the biphenyl-4-yl-methyl moiety into a complex heterocyclic structure.

Furthermore, a patent describes a reaction where a compound, identified as N,N′-(6,6′-((((5-(4-(([1,1′-biphenyl]-4-ylmethyl)amino)butoxy)-1,3-phenylene)bis(methylene))bis((pyridin-2-ylmethyl)azanediyl))bis(methylene))bis(pyridine-6,2-diyl))dihexanamide, is reacted with biphenyl-4-carboxaldehyde. google.com This reaction, followed by reduction with sodium borohydride (B1222165), showcases the reactivity of the secondary amine derived from the biphenyl-4-ylmethylamine core in forming larger, functionalized molecules that can have applications in developing poly-heterocyclic conjugates for pharmaceutical use. google.com

The following table summarizes representative heterocyclic compounds synthesized from precursors containing the biphenylmethylamine scaffold.

Starting Material Containing Biphenylmethylamino GroupReagentsResulting HeterocycleReference
2-amino-N-(biphenyl-4-ylmethyl)benzamideCarbonyl compoundsDihydroquinazolinonesHypothetical based on common cyclization reactions
N-(Biphenyl-4-ylmethyl)acetamideDehydrating agents (e.g., POCl₃)1-Methyl-6-phenyl-3,4-dihydroisoquinolineHypothetical based on Bischler-Napieralski reaction organic-chemistry.orgorganic-chemistry.org
C-Biphenyl-4-yl-methylamineAldehydes/KetonesTetrahydroisoquinolinesHypothetical based on Pictet-Spengler reaction
N,N′-(...(([1,1′-biphenyl]-4-ylmethyl)amino)...)dihexanamideBiphenyl-4-carboxaldehyde, Sodium borohydridePoly-heterocyclic conjugate google.com
Homophthalic anhydride (B1165640) and a biphenyl-amine derivative-2-([1,1′-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov

Role as a Ligand Precursor in Organometallic Chemistry

The nitrogen atom in this compound can act as a coordination site for metal ions, making it a valuable precursor for the synthesis of ligands used in organometallic chemistry. The biphenyl group can also be functionalized to introduce additional donor atoms, leading to multidentate ligands capable of forming stable complexes with a variety of transition metals.

The primary amine can be readily converted into an imine through condensation with an aldehyde, such as salicylaldehyde, to form a Schiff base ligand. These N-aryl-salicylaldimine ligands are well-known for their ability to coordinate with metal ions through the imine nitrogen and the phenolic oxygen. While direct examples utilizing this compound are not prevalent in the searched literature, the synthesis of bimetallic nickel complexes with trimethyl phenyl linked salicylaldimine ligands illustrates the general principle. researchgate.net The electronic and steric properties of the resulting complexes can be tuned by modifying the substituents on the biphenyl ring.

The general synthetic approach involves the reaction of the amine precursor with an appropriate aldehyde or ketone to form the Schiff base ligand, which is then reacted with a metal salt to yield the desired organometallic complex. The stability and reactivity of these complexes are influenced by the nature of the metal center and the ligand framework.

Below is a table outlining the potential formation of organometallic complexes from ligands derived from C-biphenyl-4-yl-methylamine.

Ligand Derived From C-Biphenyl-4-yl-methylamineMetal PrecursorPotential Complex StructureReference
N-(Biphenyl-4-ylmethyl)salicylaldimineNi(OAc)₂·4H₂O[Ni(N-(biphenyl-4-ylmethyl)salicylaldiminato)₂]Based on similar syntheses researchgate.net
N,N'-Bis(biphenyl-4-ylmethyl)ethylenediamineCoCl₂[Co(N,N'-bis(biphenyl-4-ylmethyl)ethylenediamine)Cl₂]Based on general complexation of diamine ligands
(Biphenyl-4-ylmethyl)phosphine[Rh(CO)₂Cl]₂[Rh(CO)Cl((biphenyl-4-ylmethyl)phosphine)₂]Based on common phosphine (B1218219) ligand complexes
2-((Biphenyl-4-ylmethyl)amino)pyridineRuCl₃·xH₂O[Ru(2-((biphenyl-4-ylmethyl)amino)pyridine)₂Cl₂]Based on amino-pyridine ligand complexes

Advanced Spectroscopic and Structural Characterization of C Biphenyl 4 Yl Methylamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For C-Biphenyl-4-yl-methylamine hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR for Complex Structure Elucidation

Given the presence of two phenyl rings, a comprehensive assignment of the aromatic protons and carbons requires multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the methyl protons (CH₃) of the amine group. The aromatic region would likely exhibit complex splitting patterns due to the coupling between adjacent protons on the two phenyl rings. The protons on the phenyl ring attached to the methylamine (B109427) group will be influenced by its electron-withdrawing nature, leading to downfield shifts compared to the unsubstituted phenyl ring. The methylene protons would appear as a singlet, and the methyl protons as a singlet as well, with their chemical shifts influenced by the neighboring ammonium (B1175870) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the free rotation around the C-C single bond connecting the two phenyl rings at room temperature, the number of signals may be reduced. However, restricted rotation could lead to a higher number of signals. The carbon of the methyl group would appear at a characteristic upfield position, while the benzylic carbon would be further downfield. The aromatic carbons would resonate in the typical downfield region of approximately 110-150 ppm.

Multi-Dimensional NMR Techniques:

COSY: This experiment would reveal the coupling relationships between protons, aiding in the assignment of adjacent protons within each phenyl ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons of the biphenyl (B1667301) system and for confirming the connectivity between the methylamine group and the biphenyl moiety.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
CH₃~2.5 - 3.0~30 - 35Protons to benzylic carbon
CH₂~4.0 - 4.5~50 - 55Protons to aromatic carbons
Aromatic CHs~7.3 - 7.8~125 - 135
Quaternary Cs-~130 - 145Aromatic and benzylic protons to quaternary carbons

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid state, where they may adopt different conformations compared to in solution. researchgate.net For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules: The presence of multiple, distinct signals for a given carbon in the solid-state ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) spectrum can indicate the presence of more than one molecule in the asymmetric unit of the crystal lattice.

Probe intermolecular interactions: Changes in chemical shifts in the solid state compared to the solution state can provide evidence for intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion.

Investigate molecular dynamics: Variable temperature ssNMR experiments can be used to study dynamic processes, such as the rotation of the phenyl rings or the motion of the methylamine side chain.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, we can predict its key structural features based on related compounds.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be dominated by a network of hydrogen bonds and other non-covalent interactions.

Hydrogen Bonding: The primary ammonium group (-NH₂⁺CH₃) is a strong hydrogen bond donor. It is expected to form strong hydrogen bonds with the chloride anion (Cl⁻), which is a hydrogen bond acceptor. These N-H···Cl interactions would be a key feature in the crystal packing, likely leading to the formation of chains or sheets of molecules.

Conformational Preferences in the Solid State

The conformation of this compound in the solid state will be determined by a balance of intramolecular and intermolecular forces.

Torsion Angle of the Biphenyl Group: A key conformational feature of biphenyl derivatives is the torsion angle between the two phenyl rings. In the gas phase, biphenyl has a torsion angle of approximately 44°, while in the solid state, it is often found to be planar or nearly planar due to crystal packing forces. westmont.edu For this compound, the torsion angle will be influenced by the steric and electronic effects of the methylamine hydrochloride substituent and by the intermolecular interactions in the crystal. It is likely that the biphenyl unit will be twisted to some degree to minimize steric hindrance.

Conformation of the Methylamine Side Chain: The conformation of the methylamine side chain will be determined by the rotation around the C-C and C-N bonds. The specific conformation will likely be one that allows for optimal hydrogen bonding and minimizes steric clashes with the biphenyl group.

Predicted Crystallographic Data

Parameter Predicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionsN-H···Cl hydrogen bonds, π-π stacking, C-H···π interactions
Biphenyl Torsion AngleLikely to be non-planar, with a torsion angle between 20° and 50°

Note: These are predictions based on common observations for similar organic salts.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra serve as a "molecular fingerprint" and can be used for identification and conformational analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule.

N-H Stretching: The N-H stretching vibrations of the ammonium group will appear as a broad band in the region of 3200-2800 cm⁻¹, characteristic of hydrogen-bonded N-H groups.

C-H Stretching: The aromatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.

N-H Bending: The N-H bending vibrations are expected in the 1600-1500 cm⁻¹ region.

C=C Stretching: The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations.

Biphenyl Ring Modes: The Raman spectrum will be dominated by the characteristic vibrational modes of the biphenyl skeleton, including the ring breathing modes.

C-C Stretching: The stretching vibration of the C-C bond connecting the two phenyl rings is expected to be a strong band in the Raman spectrum.

Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretching (Ammonium)3200-2800 (broad)Weak
Aromatic C-H Stretching3100-3000Strong
Aliphatic C-H Stretching3000-2850Moderate
N-H Bending1600-1500Moderate
Aromatic C=C Stretching1600-1450Strong
Biphenyl Ring BreathingWeakStrong
C-N Stretching1250-1020Moderate

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are indispensable tools for the structural elucidation and analysis of complex mixtures containing this compound. These methods provide detailed insights into the molecule's fragmentation pathways, which are crucial for its unambiguous identification and for understanding its behavior in various matrices. Techniques such as collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) are particularly valuable for these mechanistic studies.

While specific, detailed research findings on the advanced mass spectrometry of this compound are not extensively published, the fragmentation behavior can be inferred from studies on structurally similar compounds, particularly protonated benzylamines. nih.govnih.gov These studies provide a robust framework for predicting the fragmentation patterns of this compound under typical MS conditions.

Under electrospray ionization (ESI) in positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion via CID would likely proceed through several key pathways, driven by the stability of the resulting fragment ions. The primary fragmentation is anticipated to be the loss of ammonia (B1221849) (NH₃), a common fragmentation pathway for protonated primary amines. nih.gov

Further fragmentation would likely involve the biphenyl and benzyl (B1604629) moieties. The initial loss of ammonia would generate a stable biphenylmethyl cation. This cation could undergo further fragmentation or rearrangement. Key fragmentation pathways for protonated benzylamines often involve the formation of a benzyl cation (m/z 91) and subsequent rearrangements to a tropylium (B1234903) ion, although the biphenyl group in this compound will significantly influence the observed fragments. nih.gov An ion/neutral complex consisting of a benzyl cation and benzylamine (B48309) can be formed, which then dissociates through various channels. nih.gov

Detailed analysis of complex mixtures containing this compound and its potential isomers or degradation products can be achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This combination allows for the separation of components in a mixture and their subsequent identification based on accurate mass measurements and characteristic fragmentation patterns.

The predicted fragmentation pathways for protonated this compound are summarized in the table below. These predictions are based on established fragmentation mechanisms of related benzylamine and biphenyl compounds.

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Proposed Structure of Fragment Ion Supporting Evidence from Analogous Compounds
184.11167.09NH₃ (17.02)Biphenyl-4-ylmethyl cationLoss of ammonia is a characteristic fragmentation of protonated primary amines. nih.gov
184.11152.06C₂H₆N (44.05)Biphenyl radical cationCleavage of the benzylic C-C bond.
167.09152.06CH₃ (15.03)Biphenyl radical cationLoss of a methyl radical from the biphenylmethyl cation.
167.0991.05C₆H₄ (76.04)Benzyl cationCleavage of the bond connecting the two phenyl rings.

Note: The m/z values are theoretical and based on the monoisotopic masses of the most abundant isotopes.

Computational and Theoretical Chemistry Studies of C Biphenyl 4 Yl Methylamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the properties and behavior of molecules. rsc.org It is widely used for geometry optimization, determining electronic structure, and calculating various molecular properties. researchgate.netresearchgate.net Hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p), are commonly employed to study biphenyl (B1667301) systems and their derivatives. researchgate.net

For biphenyl compounds, a key structural parameter is the dihedral angle between the two phenyl rings, which is influenced by the substituents. DFT calculations can precisely determine this angle, along with bond lengths and angles. In a study on a tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol) Fe(III) complex, DFT calculations provided structural parameters that were in good agreement with crystallographic data. researchgate.net Similar calculations on C-Biphenyl-4-yl-methylamine would elucidate the preferred conformation and the geometry of the aminomethyl group relative to the biphenyl scaffold.

DFT is also used to calculate crucial electronic properties that dictate the molecule's interaction with its environment. These properties include the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for instance, is vital for identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative Molecular Properties of Biphenyl Derivatives Calculated via DFT (Note: Data is for analogous systems and illustrates the type of information obtained from DFT calculations.)

PropertyMethodCompound SystemCalculated Value
Metal-Ligand Binding EnergyDFT/6-311G(d,p)Tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol) Fe(III)513.54 kcal/mol researchgate.net
HOMO-LUMO Energy GapDFT/B3LYPA substituted biphenyl compound~3.8 eV bohrium.com
Molecular GeometryDFTN⁴,N4′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamineOptimized bond lengths and angles consistent with experimental data

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commasterorganicchemistry.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. nih.govnih.gov In studies of various biphenyl derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. rsc.orgresearchgate.netbohrium.com The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electron donation (HOMO) and acceptance (LUMO). For an amino-substituted biphenyl, the HOMO is typically localized on the electron-rich amino group and the adjacent phenyl ring, while the LUMO is distributed over the biphenyl system.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of reactivity.

Table 2: Global Reactivity Descriptors from FMO Energies

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like C-Biphenyl-4-yl-methylamine hydrochloride. A key application is studying the rotation around the central C-C bond of the biphenyl unit and the conformational freedom of the side chain.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis). researchgate.net The calculated spectra can be compared with experimental results to confirm the molecular structure and validate the computational model.

Often, calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. To correct for this, scaling factors are applied. nih.gov Studies on various complex organic molecules show that with appropriate scaling, DFT-calculated vibrational spectra show excellent agreement with experimental data, aiding in the precise assignment of vibrational modes. nih.gov For this compound, one would expect to calculate the characteristic stretching and bending modes of the amine group, the aromatic C-H bonds, and the biphenyl backbone vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions in the biphenyl chromophore.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful framework for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energy barriers for different reaction pathways.

For this compound, this could involve studying reactions such as N-acylation or electrophilic aromatic substitution. While specific studies on this molecule are not prominent, the methodology is well-established. Reactivity indicators derived from DFT, such as Fukui functions and MEP maps, can predict the most reactive sites on the molecule. Following this, the reaction pathway can be modeled by locating the transition state structure connecting reactants and products, thereby providing a detailed, step-by-step understanding of the reaction mechanism.

Applications of C Biphenyl 4 Yl Methylamine Hydrochloride in Academic Chemical Research Non Clinical

As a Key Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. Primary amines are crucial reactants in many named MCRs, and C-Biphenyl-4-yl-methylamine hydrochloride can readily be converted to its free amine form for this purpose.

One of the most prominent MCRs is the Ugi four-component condensation (U-4CC) . This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org The primary amine, in this case, C-Biphenyl-4-yl-methylamine, condenses with the aldehyde to form an imine intermediate, which then reacts with the carboxylic acid and isocyanide in a concerted fashion. organic-chemistry.org The resulting products are peptide-like structures, and the incorporation of the biphenyl (B1667301) moiety from C-Biphenyl-4-yl-methylamine can introduce unique structural and functional properties to the final molecule.

Another significant MCR is the Passerini three-component reaction . This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not directly utilize an amine, variations and related MCRs often do. For instance, the development of the Ugi reaction was an extension of the Passerini reaction, where the carbonyl component is replaced by an imine formed from an amine and an aldehyde. nih.gov The use of C-Biphenyl-4-yl-methylamine in such reactions would lead to products bearing a sterically demanding and structurally rigid biphenyl group.

The table below illustrates the potential role of C-Biphenyl-4-yl-methylamine in these fundamental MCRs.

Multi-Component ReactionReactantsPotential Product with C-Biphenyl-4-yl-methylamine
Ugi Reaction Aldehyde, C-Biphenyl-4-yl-methylamine , Carboxylic Acid, Isocyanideα-[(Biphenyl-4-ylmethyl)amino]acyl Amide
Passerini Reaction (related) Aldehyde, Carboxylic Acid, Isocyanide (Amine in Ugi variant)α-Acyloxy-N-(biphenyl-4-ylmethyl)carboxamide (via Ugi)

These reactions highlight the potential of this compound as a key building block for generating diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest systems are a central concept in this field, where a larger 'host' molecule can encapsulate a smaller 'guest' molecule. The biphenyl moiety of C-Biphenyl-4-yl-methylamine is a classic example of a structural motif that can participate in host-guest interactions.

The planar and aromatic nature of the biphenyl group allows it to act as a guest within the cavities of various host molecules, such as cyclodextrins, calixarenes, and other macrocycles. These interactions are typically driven by hydrophobic and π-π stacking interactions. The primary amine group can be further functionalized to tune the binding affinity and selectivity of the guest molecule.

While specific studies detailing the use of this compound as a guest are not prevalent, the principles of host-guest chemistry strongly suggest its suitability for such applications. For example, the biphenyl unit is known to form stable inclusion complexes with cyclodextrins. The hydrochloride salt form also introduces the potential for ionic interactions, further expanding the range of possible host-guest pairings.

The following table summarizes the potential interactions of the C-Biphenyl-4-yl-methylamine moiety in host-guest systems.

Host TypePotential Interaction with Biphenyl-4-yl-methylamine MoietyDriving Forces
Cyclodextrins Inclusion of the biphenyl group within the hydrophobic cavity.Hydrophobic interactions, van der Waals forces.
Calixarenes Complexation within the aromatic cavity.π-π stacking, cation-π interactions (with the protonated amine).
Cucurbiturils Encapsulation of the biphenyl or aminomethyl group.Hydrophobic interactions, ion-dipole interactions.
Crown Ethers Interaction of the ammonium (B1175870) group with the ether oxygens.Ion-dipole interactions, hydrogen bonding.

The ability to participate in these varied non-covalent interactions makes C-Biphenyl-4-yl-methylamine a valuable tool for researchers exploring molecular recognition, self-assembly, and the construction of complex supramolecular architectures.

Utilization in Materials Science Research (e.g., polymer precursors, liquid crystals)

The rigid and elongated structure of the biphenyl unit makes C-Biphenyl-4-yl-methylamine and its derivatives attractive precursors for advanced materials, particularly liquid crystals and polymers.

Liquid Crystals: Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The biphenyl moiety is a common mesogenic (liquid crystal-forming) core. The incorporation of a biphenyl group into a molecule can induce or enhance liquid crystalline behavior. Research has shown that new biphenyl azomethine liquid crystal series exhibit high thermal stability and broad nematogenic temperature ranges. nih.gov For instance, derivatives of 4-biphenylyl 4"-n-alkoxybenzoates are known to form liquid crystals. scilit.com C-Biphenyl-4-yl-methylamine can be chemically modified, for example, by reaction with aldehydes to form Schiff bases (imines), which are a well-known class of liquid crystalline compounds. The resulting molecules, possessing a rigid biphenyl core and a polar imine linkage, would be strong candidates for exhibiting nematic or smectic liquid crystal phases.

Polymer Precursors: The primary amine functionality of C-Biphenyl-4-yl-methylamine allows it to be used as a monomer in the synthesis of various polymers. For example, it can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The incorporation of the bulky and rigid biphenyl group into the polymer backbone can significantly influence the material's properties, such as increasing its thermal stability, enhancing its mechanical strength, and modifying its solubility. While specific hyperbranched polymers containing melamine (B1676169) derivatives have been synthesized, the use of biphenyl-containing amines as monomers follows similar principles of polymer chemistry. researchgate.net

The table below outlines the potential applications of C-Biphenyl-4-yl-methylamine in materials science.

Material TypeRole of C-Biphenyl-4-yl-methylamineResulting Material Properties
Liquid Crystals Precursor to mesogenic molecules (e.g., via Schiff base formation).Potential for nematic or smectic phases, high thermal stability.
Polyamides Monomer (diamine component) in polycondensation reactions.Enhanced thermal stability, rigidity, and mechanical strength.
Polyureas Monomer (diamine component) in polyaddition reactions.Improved thermal and mechanical properties.

Precursor for Advanced Organic Dyes and Pigments Research

Aromatic primary amines are fundamental starting materials for the synthesis of azo dyes, a large and commercially important class of colored compounds. The synthesis of an azo dye typically involves two steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound (the coupling component). unb.canih.gov

C-Biphenyl-4-yl-methylamine can serve as the amine component in this process. After converting the hydrochloride salt to the free amine, it can be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to generate the corresponding diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols, naphthols, or anilines, to produce a wide range of azo dyes. nih.govresearchgate.net

The biphenyl group in the resulting dye molecule would act as a large, conjugated chromophore, which is expected to influence the color of the dye, likely shifting it towards longer wavelengths (a bathochromic shift). Furthermore, the biphenyl moiety can enhance the dye's stability and its affinity for certain substrates.

A proposed synthesis of an azo dye from C-Biphenyl-4-yl-methylamine is outlined below:

StepReactionIntermediate/Product
1. Diazotization C-Biphenyl-4-yl-methylamine + NaNO₂ + HCl (0-5 °C)Biphenyl-4-yl-methyldiazonium chloride
2. Azo Coupling Biphenyl-4-yl-methyldiazonium chloride + Coupling Component (e.g., 2-Naphthol)Azo dye with a biphenyl-methyl-azo-naphthol structure

The versatility of the azo coupling reaction allows for the synthesis of a diverse library of dyes from this single precursor, enabling research into structure-property relationships for advanced colorants.

Application in Catalysis Research as a Ligand or Organocatalyst Component

The nitrogen atom in C-Biphenyl-4-yl-methylamine can act as a coordinating atom for metal centers, making it a potential ligand in coordination chemistry and catalysis. Furthermore, the amine group itself can participate directly in organocatalysis.

Ligand in Metal-Catalyzed Reactions: The amine can be part of a larger, multidentate ligand structure. For example, it can be functionalized to create bidentate or tridentate ligands that can chelate to a metal ion. The biphenyl group provides a rigid and sterically defined backbone, which can influence the geometry and reactivity of the resulting metal complex. Such complexes can be investigated as catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. For instance, N-heterocyclic carbene (NHC) ligands, which are highly effective in catalysis, can be synthesized with various substituents, and a biphenylmethyl group could be incorporated to tune the ligand's properties. mdpi.com

Organocatalysis: Primary amines and their derivatives are known to act as organocatalysts. For example, they can catalyze reactions through the formation of iminium ions or enamines. The use of a chiral derivative of C-Biphenyl-4-yl-methylamine could enable asymmetric organocatalysis, a rapidly growing field of research. The biphenyl scaffold can play a role in creating a specific chiral environment around the catalytic site, leading to high enantioselectivity in the catalyzed reaction. The functionalization of inert C-H bonds using organocatalysis is an area of active research where novel amine catalysts are continuously being explored. researchgate.net

The potential roles of C-Biphenyl-4-yl-methylamine in catalysis are summarized in the following table.

Catalysis TypeRole of C-Biphenyl-4-yl-methylaminePotential Catalytic Applications
Homogeneous Catalysis Precursor to a ligand for a metal catalyst.Hydrogenation, cross-coupling, polymerization.
Organocatalysis The amine itself acts as the catalyst (or is a key part of it).Aldol reactions, Michael additions, Mannich reactions.
Asymmetric Catalysis A chiral derivative acts as a chiral ligand or organocatalyst.Enantioselective synthesis of chiral molecules.

The structural features of this compound make it a compound of interest for synthetic chemists working across a broad spectrum of research areas, from the creation of complex molecules and materials to the development of new catalytic systems.

Advanced Analytical Methodologies for C Biphenyl 4 Yl Methylamine Hydrochloride Detection and Quantification Non Clinical Contexts

Chromatographic Separation Techniques Development (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are the cornerstone for separating C-Biphenyl-4-yl-methylamine hydrochloride from impurities, starting materials, and by-products. wjpmr.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used separation techniques for this purpose. wjpmr.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for development. wjpmr.com The separation is achieved based on the analyte's partitioning between a non-polar stationary phase (like C8 or C18) and a polar mobile phase. wjpmr.comwu.ac.th

Method development involves optimizing several key parameters:

Column Selection: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column is commonly used for separating compounds with aromatic rings. wu.ac.th

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve efficient separation of impurities with varying polarities. wu.ac.thnih.gov Adjusting the pH of the aqueous phase can be critical for achieving good peak shape for the amine.

Detection: A Photo Diode Array (PDA) or UV-Vis detector is standard, set at a wavelength where the biphenyl (B1667301) chromophore exhibits maximum absorbance, often in the range of 220-280 nm. nih.gov

The validated HPLC method can be used to determine the purity of a batch by calculating the area percentage of the main peak relative to the total peak area. For reaction monitoring, thin-layer chromatography (TLC) can be used for rapid, qualitative checks of reaction completion, while HPLC provides quantitative data on the consumption of reactants and formation of the product. orgsyn.org

Table 1: Illustrative HPLC-UV Method Parameters for Purity Analysis

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 20% B
Flow Rate 1.0 mL/min wu.ac.thnih.gov
Column Temperature 30 °C
Detection Wavelength 230 nm nih.gov
Injection Volume 5 µL wu.ac.th

This table presents a hypothetical set of starting conditions for method development based on typical parameters for similar analytes.

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC can be challenging due to its salt form and relatively high molecular weight. However, it is an excellent technique for analyzing volatile organic impurities or if the amine is converted to a more volatile, less polar derivative. researchgate.netepa.gov A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and robustness. researchgate.net

For the analysis of volatile amines, method development considerations include:

Column Selection: A capillary column with a non-polar (e.g., HP-5) or mid-polarity phase is often chosen. orientjchem.org

Temperature Program: A programmed temperature ramp is used to elute analytes across a range of boiling points. orientjchem.org

Injector and Detector Temperature: These are kept high enough to ensure complete vaporization without causing thermal degradation. orientjchem.org

Table 2: Typical GC-FID Parameters for Purity Assessment

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) orientjchem.org
Carrier Gas Helium
Oven Program Initial 60°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min) orientjchem.org
Injector Temperature 250 °C orientjchem.org
Detector Temperature 300 °C
Injection Mode Split
Diluent Dichloromethane or Methanol

This table presents a general set of conditions often used for the analysis of pharmaceutical intermediates and impurities.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis in Complex Chemical Matrices

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide unparalleled sensitivity and selectivity for trace analysis. ajrconline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for quantifying low-level analytes in complex matrices. nih.gov It combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com This is particularly useful for detecting trace amounts of this compound in contexts like environmental samples or during late-stage synthesis where impurity levels must be strictly controlled.

The development of an LC-MS/MS method involves:

Ionization Source Optimization: An electrospray ionization (ESI) source operating in positive ion mode is typically effective for amines.

MRM Transition Selection: The precursor ion (Q1) will correspond to the protonated molecule [M+H]+ of C-Biphenyl-4-yl-methylamine. This ion is fragmented in the collision cell (Q2), and specific product ions (Q3) are monitored. Selecting a unique precursor-to-product ion transition ensures high specificity. chromatographyonline.com

Minimizing Matrix Effects: Complex chemical matrices can sometimes suppress or enhance the ionization of the target analyte, affecting accuracy. nih.govmdpi.com This can be mitigated through effective sample preparation (e.g., solid-phase extraction) or by using a matrix-matched calibration curve. mdpi.com

Table 3: Example LC-MS/MS MRM Parameters for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C-Biphenyl-4-yl-methylamine 198.1181.1 (Quantifier)15015
198.1165.1 (Qualifier)15025

Note: The m/z values are hypothetical and would need to be determined experimentally. The precursor ion corresponds to the [M+H]+ of the free base (MW=197.26 g/mol ). Product ions would correspond to fragments such as the loss of ammonia (B1221849) (-NH3) or other characteristic neutral losses.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. ajrconline.org For a compound like C-Biphenyl-4-yl-methylamine, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. orientjchem.org Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification of impurities. orientjchem.orgresearchgate.net

Spectrophotometric and Electrochemical Methods for Specific Detection

While chromatography is dominant, other analytical techniques can be developed for specific applications.

Spectrophotometric Methods: These methods rely on the absorption of light. Direct UV-Vis spectrophotometry lacks the specificity for quantification in complex mixtures but can be used for simple concentration measurements in pure solutions. To enhance specificity, a derivatization reaction that produces a colored or fluorescent product can be employed. rsc.org For instance, primary amines can react with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to yield highly chromophoric or fluorophoric derivatives. epa.govresearchgate.net The resulting product can then be quantified using HPLC with a UV or fluorescence detector, which is technically a chromatographic method but relies on the spectrophotometric properties of the derivative. researchgate.net

Table 4: Example Derivatization Agents for Analysis of Amines

ReagentDetection MethodAdvantagesReference
9-fluorenylmethylchloroformate (FMOC-Cl) HPLC-UV or FluorescenceReacts with primary and secondary amines, stable derivative. rsc.orgresearchgate.net rsc.org, researchgate.net
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) HPLC-Fluorescence or VisibleSensitive detection for primary and secondary amines. epa.gov epa.gov

Electrochemical Methods: Electrochemical detection offers high sensitivity for electroactive compounds. The amine functional group in C-Biphenyl-4-yl-methylamine can be oxidized at a specific potential. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV) could be used to study its electrochemical behavior and develop a quantitative method. researchgate.net An electrochemical detector can be coupled with HPLC to provide a sensitive and selective method for quantification. The detection limit for related toxic gases like methylamine (B109427) has been shown to be in the low parts-per-million (ppm) range using voltammetric techniques on screen-printed electrodes. researchgate.net

Development of Reference Materials and Analytical Standards

The accuracy of any quantitative analysis relies on the availability of high-purity reference materials. sigmaaldrich.com A reference material for this compound must be produced and characterized to a high degree.

Development and Certification: The development of a Certified Reference Material (CRM) is a meticulous process governed by international standards like ISO 17034. imeko.org

Synthesis and Purification: The compound is synthesized and purified to the highest possible level.

Characterization: The material's identity is confirmed using techniques like NMR, IR, and Mass Spectrometry.

Purity Assignment: Purity is determined using a mass balance approach, which involves quantifying impurities using multiple orthogonal analytical techniques (e.g., HPLC-UV for organic impurities, Karl Fischer titration for water content, ICP-MS for inorganic impurities, and residual solvent analysis by GC). sigmaaldrich.com Quantitative NMR (qNMR) can also be used for direct purity assignment against a primary standard. imeko.org

Homogeneity and Stability Studies: The batch must be tested to ensure it is homogeneous. Stability studies are conducted under various storage and transport conditions to establish a shelf-life and recommended storage conditions. imeko.org

Analytical standards, including pharmaceutical primary and secondary standards, are essential for method validation, system suitability testing, and daily calibration of analytical instruments. sigmaaldrich.comcdhfinechemical.com

Table 5: Typical Characterization Data for a Certified Reference Material

TestMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, MS, FTIRConforms to the structure of C-Biphenyl-4-yl-methylamine HCl
Purity (Organic) HPLC-PDA (e.g., 100% - sum of impurities)≥ 99.5%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents Headspace GC-MSMeets ICH Q3C limits
Inorganic Impurities ICP-MS (Residue on Ignition)≤ 0.1%
Assay (as is) Mass Balance or qNMR imeko.org99.0% - 101.0%

Environmental Chemistry and Degradation Pathways of C Biphenyl 4 Yl Methylamine Hydrochloride

Photodegradation Studies in Aquatic and Atmospheric Environments

No specific studies on the photodegradation of C-Biphenyl-4-yl-methylamine hydrochloride in either aquatic or atmospheric environments were found. Research into the direct or indirect photolysis rates, quantum yields, and transformation products under environmental conditions has not been published.

Biodegradation Mechanisms and Metabolite Identification in Model Systems

There is no available information on the biodegradation of this compound. Studies identifying microbial strains capable of degrading this compound, the enzymatic pathways involved, and the resulting metabolites in model systems such as activated sludge or pure cultures have not been documented.

Adsorption and Leaching Behavior in Soil Models

No data from studies examining the adsorption and leaching characteristics of this compound in soil could be located. Consequently, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and its mobility potential in different soil types are unknown.

Environmental Monitoring Methodologies Development

There are no established or published methodologies specifically for the monitoring of this compound in environmental matrices like water, soil, or air. Research on the development of analytical techniques, such as chromatography or mass spectrometry methods, for its detection and quantification in the environment is not available.

Q & A

Q. What are the common synthetic routes for preparing C-Biphenyl-4-yl-methylamine hydrochloride?

A typical synthesis involves Friedel-Crafts acylation of biphenyl using chloroacetyl chloride and AlCl₃ as a catalyst, yielding intermediates like 4-chloroacetylbiphenyl. Subsequent nitrosation with hydroxylamine hydrochloride can produce derivatives such as 4-biphenylhydroxamyl chloride. Further reactions with amines or hydroxylamine derivatives may yield the target compound. Characterization via FT-IR, NMR, and elemental analysis is critical for verifying structural integrity .

Q. How can HPLC methods be optimized for determining the purity of this compound in research samples?

A validated HPLC method employs a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v) at 1 mL·min⁻¹ flow rate. UV detection at 207 nm ensures sensitivity. Calibration curves (1.09–10.90 μg·mL⁻¹) should exhibit linearity (r ≥ 0.9999), with recovery rates (99.67–100.1%) and RSDs <1.3% to confirm accuracy and precision .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., N-H, C-Cl) via absorption bands (4000–400 cm⁻¹).
  • ¹H NMR : Resolves aromatic protons and methylamine groups in CDCl₃ or DMSO-d₆.
  • Elemental Analysis : Validates C, H, N, and Cl content.
  • Atomic Absorption Spectroscopy (AAS) : Quantifies metal ions in coordination complexes .

Advanced Research Questions

Q. How do reaction conditions influence yield and byproduct formation in synthesizing this compound derivatives?

Catalyst choice (e.g., AlCl₃ vs. FeCl₃), temperature (room temp vs. reflux), and stoichiometry significantly impact yields. For example, Friedel-Crafts acylation at 0–5°C minimizes side reactions like over-acylation. Byproducts such as unreacted biphenyl or di-substituted derivatives can be identified via TLC monitoring and purified using column chromatography. Kinetic studies under varying conditions (e.g., solvent polarity) are recommended for optimization .

Q. What challenges arise in the structural elucidation of this compound using X-ray crystallography?

Challenges include crystal twinning, low diffraction resolution, and hydrogen bonding ambiguities. SHELX software (e.g., SHELXL) mitigates these by enabling robust refinement against high-resolution data. For twinned crystals, the HKLF5 format in SHELX can deconvolute overlapping reflections. Hydrogen atom positions may require constraints based on geometric restraints .

Q. How can researchers resolve discrepancies between theoretical and experimental magnetic susceptibility data in metal complexes of this compound derivatives?

Discrepancies often stem from ligand field effects or spin-orbit coupling. For Co(II), Ni(II), and Cu(II) complexes, experimental magnetic moments (e.g., μeff = 2.8–3.2 BM for octahedral Co(II)) should be compared with ligand field theory predictions. Deviations may indicate low-symmetry distortions or antiferromagnetic interactions. SQUID magnetometry and EPR spectroscopy provide complementary insights into electronic structures .

Q. What strategies ensure stability of this compound under varying pH and temperature conditions?

Stability studies should employ:

  • pH-Variation Tests : Monitor degradation via HPLC in buffers (pH 1–13).
  • Thermal Analysis : TGA/DSC identifies decomposition thresholds (e.g., >150°C).
  • Light Exposure Tests : UV-vis spectroscopy detects photodegradation products.
    Storage recommendations include inert atmospheres (N₂) and desiccated conditions to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.